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molecular formula C34H66O4 B8517067 3-Hexadecanoyloxyoctadecanoic acid CAS No. 83549-90-0

3-Hexadecanoyloxyoctadecanoic acid

Cat. No. B8517067
M. Wt: 538.9 g/mol
InChI Key: UKZPVOXSOKDEQO-UHFFFAOYSA-N
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Patent
US04643990

Procedure details

To tert-butyl 3-hexadecanoyloxyoctadecanoate (156 g) was added trifluoroacetic acid (200 ml) at 0° C. After the temperature of the mixture was reached to ambient temperature, the resulting solution was allowed to stand at the same temperature for 3 hours. Excess trifluoroacetic acid was distilled off under reduced pressure. The residue was taken up in benzene and the solvent was evaporated off. This operation was repeated twice to remove trifluoroacetic acid completely. The residue was recrystallized from petroleum ether in refrigerator to afford crystals of 3-hexadecanoyloxyoctadecanoic acid (125 g).
Name
tert-butyl 3-hexadecanoyloxyoctadecanoate
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:18][CH:19]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:20][C:21]([O:23]C(C)(C)C)=[O:22])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>FC(F)(F)C(O)=O>[C:1]([O:18][CH:19]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:20][C:21]([OH:23])=[O:22])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
tert-butyl 3-hexadecanoyloxyoctadecanoate
Quantity
156 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)OC(CC(=O)OC(C)(C)C)CCCCCCCCCCCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reached to ambient temperature
DISTILLATION
Type
DISTILLATION
Details
Excess trifluoroacetic acid was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
to remove trifluoroacetic acid completely
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from petroleum ether in refrigerator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)OC(CC(=O)O)CCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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